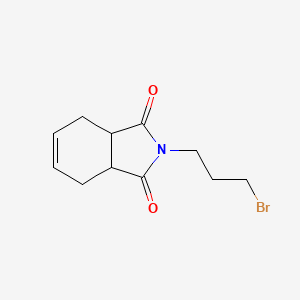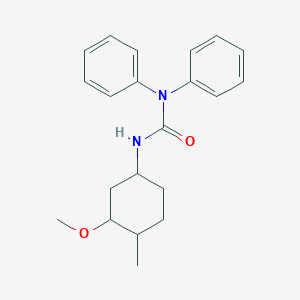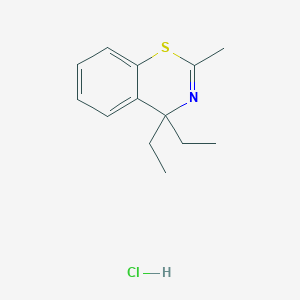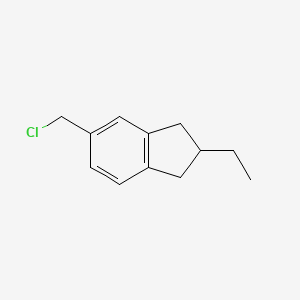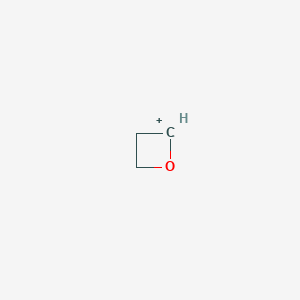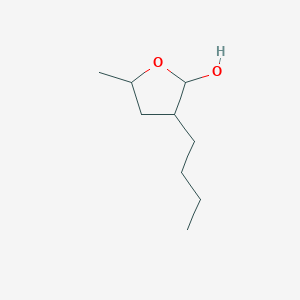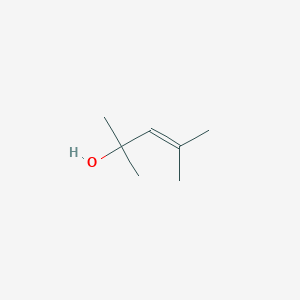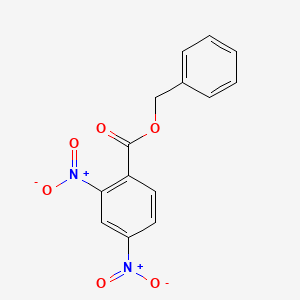
2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
作用機序
The mechanism of action of 2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
類似化合物との比較
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 3,4-Dihydro-2H-pyran
Uniqueness
2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific naphthalene ring structure and the presence of an oxomethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
57558-70-0 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4H,5-6H2 |
InChIキー |
IMUWUFIGTVPNDY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C=O)C(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
